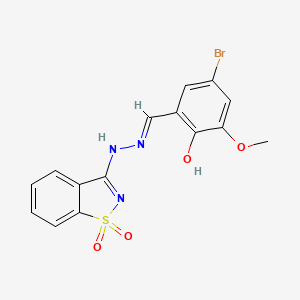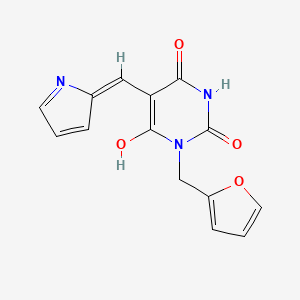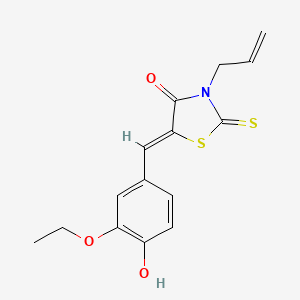![molecular formula C15H12N2O2 B6088524 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly known as PPBD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPBD is a derivative of pyrrolopyridine, a class of compounds that has been extensively studied for their biological activities.
作用機序
The mechanism of action of PPBD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPBD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to DNA damage and cell death. PPBD has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPBD has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. PPBD has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. PPBD has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases. In addition, PPBD has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
PPBD has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biological processes. However, PPBD also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the complex synthesis of PPBD can limit its availability for research purposes.
将来の方向性
There are several future directions for research on PPBD, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various diseases. Further studies are needed to elucidate the mechanism of action of PPBD and to optimize its pharmacokinetic properties for clinical use. In addition, the potential use of PPBD as a drug delivery system and its combination with other therapeutic agents should also be explored.
Conclusion:
In conclusion, PPBD is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis and low solubility in aqueous solutions present some challenges for its use in lab experiments, but its high potency and selectivity make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of PPBD and to optimize its pharmacokinetic properties for clinical use.
合成法
PPBD can be synthesized through a multistep reaction, involving the condensation of 2-phenylethylamine and 2,3-dichloropyridine, followed by cyclization using sodium hydride and N,N-dimethylformamide. The final product is obtained through oxidation using potassium permanganate and sodium hydroxide. The synthesis of PPBD is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
PPBD has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, PPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, PPBD has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, PPBD has been shown to have antimicrobial activity against various pathogens.
特性
IUPAC Name |
6-(2-phenylethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-7-4-9-16-13(12)15(19)17(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLKACSRTVOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)


![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)